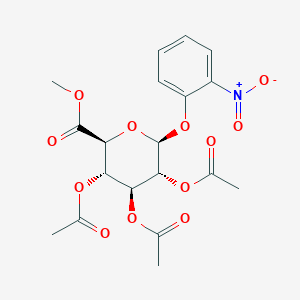

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a compound with significant importance in the biomedical sector. It is a derivative of glucuronic acid and is often used in the study of drug metabolism pathways, pharmacokinetics, and pharmacodynamics. The compound’s molecular formula is C19H21NO12, and it has a molecular weight of 455.37 g/mol.

Méthodes De Préparation

The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the glycosylation of glucuronic acid derivatives. One common method includes the use of methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as a glycosyl donor, with zinc bromide acting as a catalyst . The reaction conditions often require a cleanroom environment to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H18N2O10

- Molecular Weight : 334.28 g/mol

- CAS Number : 55274-44-7

The structure of the compound includes a nitrophenyl group attached to a glucuronide moiety, which is triacetylated. This structural configuration enhances its reactivity and solubility in various solvents.

Substrate for Enzymatic Assays

One of the primary applications of 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is as a substrate for β-glucuronidase assays. This enzyme hydrolyzes glucuronides to release aglycones, which can be quantified using colorimetric or fluorometric methods. The compound's stability in various media makes it suitable for detecting β-glucuronidase activity in microbial cultures and food samples .

Table 1: Comparison of Substrates for β-Glucuronidase Activity

| Substrate Name | Detection Method | Stability |

|---|---|---|

| 2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester | Colorimetric | High |

| 4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester | Fluorometric | Moderate |

| Resorufin-β-D-glucuronide methyl ester | Fluorometric | High |

Glucuronidation Studies

The compound serves as a model substrate in glucuronidation studies to understand the metabolic pathways involving glucuronic acid conjugation. It has been utilized in research to analyze the selectivity and efficiency of various glycosyltransferases responsible for glucuronidation reactions .

Case Study 1: Enzyme Activity Measurement

In a study published in Biochemical Pharmacology, researchers utilized 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester to measure β-glucuronidase activity in bacterial strains. The results indicated that this substrate provided a reliable means of quantifying enzyme activity across different species, demonstrating its utility in microbiological diagnostics .

Case Study 2: Drug Metabolism Research

Another significant application was reported in a pharmacokinetic study where the compound was used to evaluate the metabolism of certain drugs involving glucuronidation. The findings highlighted its role in predicting drug interactions and metabolism rates in human liver microsomes .

Mécanisme D'action

The mechanism of action of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific enzymes and receptors in the body. It is metabolized by glucuronidases, which cleave the glucuronic acid moiety, leading to the release of the active drug or metabolite. This process is crucial for the compound’s pharmacological effects and its role in drug metabolism pathways.

Comparaison Avec Des Composés Similaires

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester can be compared with other similar compounds, such as:

4-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: This compound is also used in pharmaceutical research and drug development, particularly for studying drug-resistant cancers and inflammatory disorders.

Methyl (2-nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucopyranosid)uronate: Another derivative with similar applications in drug metabolism studies.

The uniqueness of this compound lies in its specific chemical configuration, which makes it indispensable for certain biomedical research applications.

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOASCJVNQFYNH-YTGMWSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.